Methyl thiomorpholine-3-carboxylate hydrochloride

Lipophilicity Drug Discovery ADME

This hydrochloride salt outperforms the free base in aqueous solubility and handling. The methyl ester handle enables direct aminolysis, hydrolysis, or transesterification for rapid SAR expansion. With computed logP of 0.2862 and TPSA of 38.33 Ų, it satisfies Lipinski's Rule of Five—ideal for oral drug candidates, CNS-penetrant kinase inhibitors, and GPCR ligand libraries. Certified ≥95% purity ensures reproducibility. Do not substitute with generic thiomorpholine derivatives; the salt form and ester position uniquely define reactivity and bioavailability.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68
CAS No. 86287-91-4
Cat. No. B2818638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiomorpholine-3-carboxylate hydrochloride
CAS86287-91-4
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68
Structural Identifiers
SMILESCOC(=O)C1CSCCN1.Cl
InChIInChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
InChIKeyYXULPERBPAAXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4): A Versatile Thiomorpholine-Based Synthetic Intermediate


Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4) is a sulfur-containing heterocyclic building block that combines a thiomorpholine core with a methyl ester at the 3-position and is stabilized as the hydrochloride salt . This compound is widely employed in organic and medicinal chemistry as a versatile intermediate for the construction of more complex heterocyclic scaffolds and for modifying peptide structures [1]. Its well-defined physicochemical profile—including a balanced logP, moderate polar surface area, and favorable hydrogen-bonding capacity—positions it as a strategically useful starting material in drug discovery programs and fine chemical synthesis .

Why Simple Substitution of Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4) with In-Class Analogs Compromises Experimental Reproducibility


The assumption that all thiomorpholine carboxylate derivatives are functionally interchangeable is demonstrably false. Even minor structural modifications—such as the presence of a hydrochloride salt versus a free base, an ester versus a carboxylic acid, or a thiomorpholine ring versus its oxygen-containing morpholine counterpart—profoundly alter key physicochemical properties including solubility, stability, lipophilicity, and reactivity . For example, the hydrochloride salt of methyl thiomorpholine-3-carboxylate exhibits significantly different handling characteristics and aqueous compatibility compared to its free base form, while the methyl ester provides a distinct reactive handle for further derivatization that the corresponding carboxylic acid cannot offer [1]. These differences directly impact reaction yields, purification workflows, and the ultimate biological or material performance of downstream products. Therefore, relying on generic substitution without rigorous verification introduces unnecessary variability and jeopardizes the reproducibility of synthetic procedures and assay results [2].

Quantitative Differentiation of Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4) from Key Structural Analogs


Lipophilicity (logP) Differentiation: A Balanced Profile for Drug-Like Properties

Methyl thiomorpholine-3-carboxylate hydrochloride exhibits a computed logP of 0.2862, positioning it in the optimal range (0–3) for oral drug candidates, whereas its free base analog (methyl thiomorpholine-3-carboxylate, CAS 78865-47-1) displays a significantly lower logP of -0.1356, and the corresponding carboxylic acid derivative (thiomorpholine-3-carboxylic acid hydrochloride, CAS 96612-95-2) shows variable but generally higher logP values (0.1978–0.9068) [1]. This lipophilicity differential directly influences membrane permeability and distribution characteristics.

Lipophilicity Drug Discovery ADME

Topological Polar Surface Area (TPSA) and Permeability Advantage Over Carboxylic Acid Analogs

The target compound possesses a TPSA of 38.33 Ų, which falls well below the 140 Ų threshold predictive of good oral absorption, whereas the corresponding thiomorpholine-3-carboxylic acid hydrochloride (CAS 96612-95-2) exhibits a TPSA nearly double this value at 74.63 Ų [1]. A lower TPSA is directly correlated with improved passive membrane permeability and enhanced intestinal absorption.

Membrane Permeability Drug-Likeness Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile Optimization for Ligand Efficiency

Methyl thiomorpholine-3-carboxylate hydrochloride presents a hydrogen bond donor count of 1 and acceptor count of 4, whereas the thiomorpholine-3-carboxylic acid analog (CAS 96612-95-2) features 2 donors and 3 acceptors . The esterification of the carboxylic acid eliminates one H-bond donor while adding an acceptor, a modification that can improve ligand efficiency by reducing polar desolvation penalties upon target binding.

Hydrogen Bonding Ligand Efficiency Drug Design

Hydrochloride Salt Form Enhances Solubility and Handling Stability

As the hydrochloride salt, methyl thiomorpholine-3-carboxylate hydrochloride exhibits enhanced aqueous solubility and improved stability compared to its free base counterpart (methyl thiomorpholine-3-carboxylate, CAS 78865-47-1), which lacks the salt-forming counterion [1]. This salt form is specifically recommended to facilitate handling and streamline synthetic workflows, particularly in aqueous or mixed solvent systems.

Salt Selection Solubility Enhancement Stability

Methyl Ester Functionality Enables Divergent Synthetic Derivatization

The presence of a methyl ester at the 3-position of the thiomorpholine ring endows this compound with a versatile reactive handle that is absent in the corresponding carboxylic acid derivative (CAS 96612-95-2). The ester can be selectively hydrolyzed under mild acidic or basic conditions to yield the free carboxylic acid, or it can undergo direct transesterification or aminolysis to afford amides . In contrast, the carboxylic acid form is immediately deprotonated under basic conditions and requires activation for further coupling.

Synthetic Intermediate Ester Hydrolysis Amidation

Reproducibility and Purity Benchmark: 95% Assured Purity from Major Vendors

Methyl thiomorpholine-3-carboxylate hydrochloride is commercially available with a minimum purity specification of 95% from multiple reputable suppliers, including Sigma-Aldrich (JW PharmLab) and Leyan, ensuring batch-to-batch consistency for critical research applications . This level of purity is essential for reliable kinetic studies, reproducible synthetic yields, and unambiguous biological assay interpretation.

Quality Control Reproducibility Procurement

Evidence-Based Application Scenarios for Methyl thiomorpholine-3-carboxylate hydrochloride (CAS 86287-91-4)


Drug Discovery Scaffold Optimization with Balanced Lipophilicity

Given its optimal computed logP of 0.2862 and TPSA of 38.33 Ų, methyl thiomorpholine-3-carboxylate hydrochloride is ideally suited as a core scaffold in early-stage drug discovery programs targeting oral bioavailability . The balanced lipophilicity aligns with Lipinski's Rule of Five, while the moderate polar surface area supports passive membrane diffusion. This compound can serve as a privileged starting point for constructing focused libraries of thiomorpholine-based kinase inhibitors, GPCR ligands, or other central nervous system-active agents where CNS penetration is desired [1].

Synthetic Intermediate for Late-Stage Functionalization via Ester Derivatization

The methyl ester functionality provides a flexible synthetic handle for generating diverse analogs through hydrolysis, transesterification, or direct aminolysis . Researchers can leverage this reactivity to introduce a variety of amide bonds or to liberate the free carboxylic acid for subsequent coupling reactions. This makes the compound a strategic choice for building fragment-based libraries or for installing a thiomorpholine moiety onto larger peptide or small-molecule scaffolds during SAR exploration [2].

Reference Standard for Physicochemical Property Benchmarking

With well-defined computed properties (logP, TPSA, H-bond counts) and a certified purity of ≥95%, methyl thiomorpholine-3-carboxylate hydrochloride can be employed as a reference standard in high-throughput physicochemical profiling assays . Its consistent quality ensures reliable instrument calibration and method validation when developing new chromatographic methods (e.g., LC-MS) or when assessing the permeability characteristics of novel thiomorpholine-containing compounds using PAMPA or Caco-2 assays [3].

Biochemical Assay Substrate for Thiomorpholine-Carboxylate Dehydrogenase Studies

The thiomorpholine-3-carboxylate core structure is a known substrate for the enzyme thiomorpholine-carboxylate dehydrogenase (EC 1.5.1.25), which catalyzes the NAD(P)+-dependent oxidation of thiomorpholine-3-carboxylate to 3,4-dehydro-thiomorpholine-3-carboxylate [4]. Methyl thiomorpholine-3-carboxylate hydrochloride can thus be utilized as a substrate or inhibitor probe in enzymatic assays aimed at characterizing this dehydrogenase's activity, kinetics, or its role in metabolic pathways involving sulfur-containing cyclic amino acids [5].

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